GW791343 Trihydrochloride: An In-depth Technical Guide to its Allosteric Modulation of the P2X7 Receptor
GW791343 Trihydrochloride: An In-depth Technical Guide to its Allosteric Modulation of the P2X7 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GW791343 trihydrochloride is a potent and selective small molecule that acts as an allosteric modulator of the P2X7 receptor, an ATP-gated ion channel.[1][2][3] This receptor is a key player in inflammatory and immunological processes, making it a significant target for therapeutic intervention in a range of diseases, including neurodegenerative disorders, chronic pain, and autoimmune conditions.[1][4][5] GW791343 exhibits notable species-specific effects, acting as a negative allosteric modulator (antagonist) of the human P2X7 receptor and a positive allosteric modulator (potentiator) of the rat P2X7 receptor.[2][3] This dual activity makes it a valuable pharmacological tool for elucidating the complex mechanisms of P2X7 receptor function and for the development of novel therapeutics. This technical guide provides a comprehensive overview of GW791343, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
Mechanism of Action
GW791343 exerts its effects on the P2X7 receptor through a non-competitive, allosteric mechanism.[2][6] This means it binds to a site on the receptor that is distinct from the orthosteric binding site for its endogenous agonist, ATP.[2] In the case of the human P2X7 receptor, the binding of GW791343 induces a conformational change that reduces the receptor's affinity for ATP or its ability to open the ion channel upon agonist binding, leading to inhibition of downstream signaling.[2] Conversely, at the rat P2X7 receptor, its binding enhances the receptor's response to ATP.[2] Studies utilizing chimeric human-rat P2X7 receptors have identified that the amino acid residue at position 95 is a key determinant of this species-specific activity.[7][8]
Quantitative Data
The following tables summarize the key quantitative data for GW791343 trihydrochloride in relation to its activity at the P2X7 receptor.
Table 1: Inhibitory Activity of GW791343 at the Human P2X7 Receptor
| Parameter | Value | Assay Conditions | Cell Line | Reference |
| pIC50 | 6.9 - 7.2 | Ethidium bromide uptake stimulated by BzATP | HEK293 expressing human P2X7 | [6] |
| pIC50 | ~6.0 | Inhibition of [3H]-compound-17 binding | Membranes from cells expressing human P2X7 | [2] |
Table 2: Modulatory Effects of GW791343 at the Rat P2X7 Receptor
| Effect | Observation | Assay Conditions | Cell Line | Reference |
| Positive Allosteric Modulation | Increased agonist responses | Ethidium bromide uptake stimulated by ATP/BzATP | HEK293 expressing rat P2X7 | [2] |
| pIC50 (for inhibition of [3H]-compound-17 binding) | 6.04 ± 0.10 | Radioligand binding | Membranes from cells expressing rat P2X7 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the activity of GW791343 are provided below.
Ethidium Bromide Uptake Assay
This assay measures the formation of the large pore associated with sustained P2X7 receptor activation, which allows the influx of molecules like ethidium bromide.
Materials:
-
HEK293 cells stably expressing the human or rat P2X7 receptor
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and an appropriate selection antibiotic (e.g., G418)
-
Assay buffer: NaCl-based buffer (e.g., 147 mM NaCl, 2 mM KCl, 1 mM CaCl2, 10 mM HEPES, pH 7.3) or sucrose-based buffer (to reduce ionic gradients)
-
Agonists: ATP or 2'(3')-O-(4-Benzoylbenzoyl)adenosine-5'-triphosphate (BzATP)
-
GW791343 trihydrochloride
-
Ethidium bromide (EtBr)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture HEK293-P2X7 cells in T75 flasks until confluent.
-
Cell Plating: Seed the cells into 96-well plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of GW791343 in DMSO. Serially dilute the stock solution in assay buffer to the desired final concentrations.
-
Assay: a. Wash the cells once with assay buffer. b. Add 100 µL of assay buffer containing the desired concentration of GW791343 to the wells and pre-incubate for 10-40 minutes at room temperature.[6] c. Add 50 µL of assay buffer containing the agonist (e.g., BzATP for human P2X7) and ethidium bromide (final concentration ~5-20 µM). d. Immediately place the plate in a fluorescence plate reader. e. Measure the fluorescence intensity (Excitation: ~525 nm, Emission: ~605 nm) every 1-2 minutes for a period of 30-60 minutes.
-
Data Analysis: The rate of increase in fluorescence is proportional to the rate of ethidium bromide uptake. Plot the rate of uptake against the concentration of GW791343 to determine the IC50 value.
Radioligand Binding Assay
This assay is used to determine the binding affinity of GW791343 to the P2X7 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membranes prepared from cells expressing the human or rat P2X7 receptor
-
Radioligand: e.g., [3H]-compound-17 or another suitable P2X7 receptor antagonist radioligand
-
GW791343 trihydrochloride
-
Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4
-
Wash buffer: ice-cold binding buffer
-
96-well filter plates (e.g., GF/B or GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the P2X7 receptor in a suitable buffer and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following in order: a. Binding buffer b. GW791343 at various concentrations (for competition binding) or buffer (for total binding). c. A non-labeled P2X7 antagonist at a high concentration (for non-specific binding). d. Radioligand at a fixed concentration (typically at or below its Kd). e. Membrane preparation.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of GW791343 to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Signaling Pathways
Activation of the P2X7 receptor initiates a cascade of intracellular signaling events. GW791343, as a negative allosteric modulator in humans, effectively blocks these pathways.
P2X7 Receptor-Mediated Signaling
Upon binding of ATP, the P2X7 receptor channel opens, leading to an influx of Ca2+ and Na+ and an efflux of K+. This ionic dysregulation triggers several downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[5][9] Prolonged activation of the P2X7 receptor leads to the formation of a large, non-selective pore, which can further amplify downstream signaling and ultimately lead to cellular responses such as the release of pro-inflammatory cytokines and, in some cases, apoptosis.[5]
P2X7 Receptor and NLRP3 Inflammasome Activation
A critical downstream consequence of P2X7 receptor activation is the assembly and activation of the NLRP3 inflammasome.[1][4][10][11] The potassium efflux triggered by P2X7 activation is a key signal for the recruitment of NLRP3, the adaptor protein ASC, and pro-caspase-1 to form the inflammasome complex.[10] This leads to the cleavage and activation of caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secretable forms.[1] By inhibiting P2X7 receptor activation, GW791343 can prevent NLRP3 inflammasome activation and the subsequent release of these potent inflammatory mediators.
References
- 1. P2X7 receptor and the NLRP3 inflammasome: Partners in crime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Negative and positive allosteric modulators of the P2X(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GW791343 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Activation of P2X7 receptor and NLRP3 inflammasome assembly in hippocampal glial cells mediates chronic stress-induced depressive-like behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | P2X7 Interactions and Signaling – Making Head or Tail of It [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Identification of regions of the P2X(7) receptor that contribute to human and rat species differences in antagonist effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P2X7 receptors activate protein kinase D and p42/p44 mitogen-activated protein kinase (MAPK) downstream of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. "Mechanism Of P2x7r Mediated Nlrp3 Inflammasome Activation " by Aliza Fatema [digitalcommons.wayne.edu]
- 11. sm.unife.it [sm.unife.it]
